Amorphadiene

Overview

Description

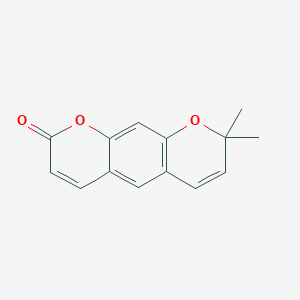

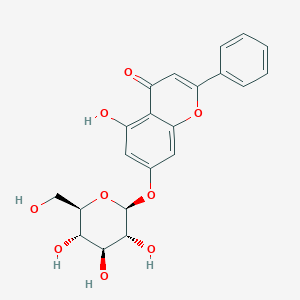

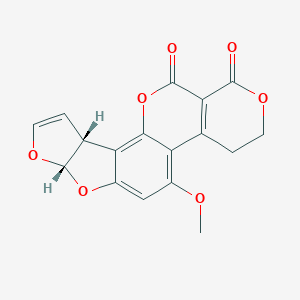

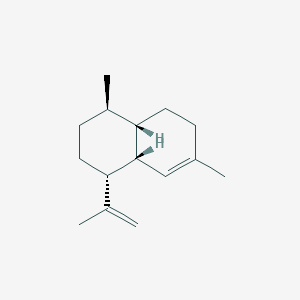

Amorphadiene is a precursor to artemisinin . It is a sesquiterpene product synthesized by the cyclization of farnesyl pyrophosphate . The IUPAC name for this compound is 6α,7β,10α-Cadina-4,11-diene .

Synthesis Analysis

This compound synthase (ADS) is a key enzyme in the artemisinin biosynthetic pathway. ADS promotes the first step of artemisinin synthesis by cyclizing faresyl pyrophosphate to synthesize the sesquiterpene product amorpha-4,11-diene . In a study, it was found that HMG-CoA and acetyl-CoA supply are two limiting bottlenecks for this compound production .Molecular Structure Analysis

The molecular structure of this compound is closely related to ADS genes found in the genome of Chrysanthemum nankingense . A catalytic model of ADS was suggested by the observation of TEAS, in which FDP binding placed Phe 525 next to Trp 271 to form an extended aromatic box, and the carbocation intermediates were stabilized by the nucleophilicity of the Trp 271 indole ring .Chemical Reactions Analysis

This compound is a byproduct from the fermentation process that can be obtained in very high titers (up to 120 g/ L), and can be converted into artemisinin . Quantum chemical studies on the formation of this compound and the amorphene sesquiterpenes are described. These natural products are commonly thought to arise from distinct pathways involving initial 1,6- and 1,10-cyclization of farnesyl diphosphate, respectively .Physical And Chemical Properties Analysis

This compound has a chemical formula of C15H24 and a molar mass of 204.35 g/mol. Its density is 0.869 g/ml .Scientific Research Applications

Metabolic Engineering for Isoprenoids Production

Amorphadiene is a sesquiterpene precursor to artemisinin, an anti-malarial drug. Research has focused on enhancing the production of this compound using engineered yeast and bacteria. For example, the engineering of the pyruvate dehydrogenase bypass in Saccharomyces cerevisiae increased the supply of acetyl-CoA to the mevalonate pathway, boosting this compound production (Shiba et al., 2007). Similarly, Escherichia coli engineered with a nine-gene biosynthetic pathway demonstrated high-level production of this compound (Newman et al., 2006).

Synthetic Pathways and Chemical Synthesis

Efficient synthetic pathways for this compound have been developed. Schwertz et al. (2019) reported a four-step synthesis from dihydroartemisinic acid with an 85% yield (Schwertz et al., 2019). Quantum chemical studies by Hong and Tantillo (2010) explored the formation pathways of this compound, providing insights into its complex natural synthesis (Hong & Tantillo, 2010).

Enhancing Biosynthetic Pathways

Research has been conducted to optimize the biosynthetic pathways in microorganisms for increased this compound production. Anthony et al. (2009) enhanced this compound production in E. coli by optimizing gene expression and balancing metabolic flux (Anthony et al., 2009). Zhang et al. (2016) improved production by engineering efflux transporters in E. coli, which facilitated the export of this compound from cells (Zhang et al., 2016).

Catalyst and Chemical Modification

Regioselective catalytic oxidation of this compound has been explored as a method to supplement the synthesis of artemisinin. Zanetti et al. (2021) described a Pd-catalyzed allylic oxidation of this compound, opening up new possibilities for its industrial application (Zanetti et al., 2021).

Alternative Production Hosts

Other microorganisms like Bacillus subtilis and Yarrowia lipolytica have been studied as alternative hosts for this compound production. Pramastya et al. (2020) achieved a 20-fold increase in this compound yield using B. subtilis (Pramastya et al., 2020), while Marsafari and Xu (2020) debottlenecked the mevalonate pathway in Y. lipolytica for enhanced production (Marsafari & Xu, 2020).

Future Directions

Mechanism of Action

Target of Action

Amorphadiene’s primary target is the biosynthetic pathway of artemisinin , a potent antimalarial drug . The key enzyme in this pathway is Amorpha-4,11-diene synthase (ADS) . ADS catalyzes the first committed step in the artemisinin biosynthetic pathway, which is the first catalytic reaction enzymatically and genetically characterized in artemisinin biosynthesis .

Mode of Action

This compound interacts with its target, ADS, through a process known as cyclization of farnesyl pyrophosphate (FPP) . This interaction results in the production of this compound, a crucial precursor in the biosynthesis of artemisinin .

Biochemical Pathways

This compound is involved in the artemisinin biosynthetic pathway . This pathway begins with the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate pathway . These compounds are then converted to FPP by the action of the farnesyl pyrophosphate synthase (FPS) . ADS then catalyzes the cyclization of FPP to produce this compound .

Pharmacokinetics

The production of this compound and artemisinin from metabolically engineered microbes may provide an alternate to plant secondary metabolite extraction .

Result of Action

The result of this compound’s action is the production of artemisinin , a potent antimalarial drug . Artemisinin and its derivatives demonstrate additional anticancer, anti-inflammation, antiviral, and anti-SARS-CoV-2 activity .

Action Environment

The action of this compound is influenced by the metabolic environment of the host organism . For instance, in the oleaginous yeast Yarrowia lipolytica, the lipogenic acetyl-CoA pathways and the endogenous mevalonate pathway were harnessed for this compound production . Additionally, the enlargement of the endoplasmic reticulum (ER) surface area caused by the deletion of the PAH1 gene provided more subcellular ER space for the action of the ADS-tagged gene, further increasing this compound production .

Biochemical Analysis

Biochemical Properties

Amorphadiene interacts with several enzymes and proteins in its biochemical reactions. The ADS enzyme cyclizes the substrate FPP to produce this compound . This is considered the first committed and rate-limiting step in the biosynthesis of artemisinin . The active site residues of ADS play crucial roles in the catalytic mechanism .

Cellular Effects

This compound influences cell function by serving as a precursor for the antimalarial artemisinin . Artemisinin has been shown to be cytotoxic to cancer cells, damaging proteins and killing the cells . This suggests that this compound, through its conversion to artemisinin, can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to artemisinin. ADS catalyzes this conversion, with several active site residues playing key roles . For example, residue R262 constrains the released pyrophosphate group along with magnesium ions, while the aromatic residues stabilize the intermediate carbocations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, ADS variants with higher catalytic activity than the wild type have been created, which could enhance this compound production and, in turn, artemisinin biosynthesis .

Dosage Effects in Animal Models

Given its role as a precursor to artemisinin, it is likely that its effects would be similar to those of artemisinin, which has been extensively studied in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway for the biosynthesis of artemisinin . ADS, which interacts with this compound, catalyzes the first and rate-limiting step in this pathway .

Transport and Distribution

Given its role as a precursor to artemisinin, it is likely that it is transported and distributed in a similar manner to artemisinin .

Subcellular Localization

Given its role as a precursor to artemisinin, it is likely that it is localized in a similar manner to artemisinin .

Properties

IUPAC Name |

(1R,4R,4aS,8aR)-4,7-dimethyl-1-prop-1-en-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9,12-15H,1,5-8H2,2-4H3/t12-,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTAHNDPLDKYJT-CBBWQLFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239106 | |

| Record name | Amorphadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92692-39-2 | |

| Record name | (-)-Amorpha-4,11-diene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92692-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorphadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092692392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amorphadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.